5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes both amino and imino groups, as well as a prop-2-ynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione can be achieved through several routes. One common method involves the condensation of 3-(prop-2-ynyl)acetylacetone with guanidine. This reaction typically requires an alkaline solution and proceeds through a series of isomerizations and rearrangements .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. Specific pathways involved may include metabolic and signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine: Another compound with both amino and imino groups, used in similar applications.
5-Fluoro-1,3-diazinane-2,4-dione: A related compound with a fluorine substituent, known for its use in medicinal chemistry.
Uniqueness
5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione is unique due to its prop-2-ynyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h1,4H,3,8H2,(H2,9,10,13) |
InChI Key |
PBUKQHRHRDFQOD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)C(C(=N)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.